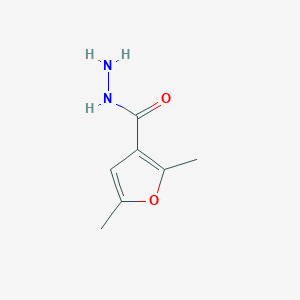

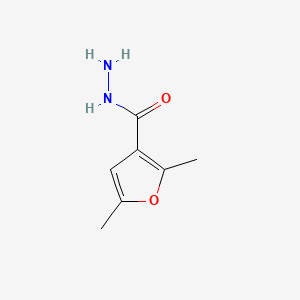

2,5-Dimethylfuran-3-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylfuran-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-3-6(5(2)11-4)7(10)9-8/h3H,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBKLMAOOHWVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825026 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethylfuran-3-carbohydrazide

This guide provides a comprehensive overview of the synthesis and characterization of 2,5-dimethylfuran-3-carbohydrazide, a heterocyclic compound of interest to researchers and professionals in the field of drug development. The document details the synthetic pathway, experimental protocols, and analytical techniques for the verification of this molecule, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of Furan-Carbohydrazide Scaffolds in Medicinal Chemistry

Furan-containing compounds are a cornerstone in medicinal chemistry, valued for their diverse biological activities. When integrated with a carbohydrazide moiety, the resulting scaffold often exhibits a broad spectrum of pharmacological properties, including potential as anticancer, antibacterial, and anti-inflammatory agents[1]. The carbohydrazide group (-CONHNH2) is a versatile pharmacophore that can engage in various biological interactions, making it a valuable component in the design of novel therapeutic agents. The title compound, this compound, combines these two key structural features, positioning it as a promising candidate for further investigation in drug discovery programs. This guide offers a detailed roadmap for its synthesis and thorough characterization.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the preparation of the key intermediate, ethyl 2,5-dimethylfuran-3-carboxylate, followed by its conversion to the target carbohydrazide via hydrazinolysis.

Step 1: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate

The initial and crucial step is the formation of the furan ring, which can be accomplished through the Paal-Knorr furan synthesis. A common and effective method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, specifically diethyl 2,3-diacetylsuccinate. Treatment of diethyl 2,3-diacetylsuccinate with aqueous hydrochloric acid under reflux conditions leads to the formation of ethyl 2,5-dimethylfuran-3-carboxylate[2][3][4]. The reaction conditions can be optimized to favor the formation of the mono-ester over other potential byproducts[3].

Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add diethyl 2,3-diacetylsuccinate.

-

Acid Addition: Add a 1N aqueous solution of hydrochloric acid (HCl) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Hydrazinolysis to this compound

The conversion of the ethyl ester to the corresponding carbohydrazide is a standard and high-yielding transformation known as hydrazinolysis[1][5]. This reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine.

Experimental Protocol: Synthesis of this compound

-

Reactant Mixture: In a round-bottom flask, dissolve ethyl 2,5-dimethylfuran-3-carboxylate in a suitable alcohol, such as ethanol.

-

Hydrazine Addition: Add an excess of hydrazine monohydrate to the solution.

-

Reaction: Reflux the reaction mixture for several hours, monitoring the disappearance of the starting ester by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product, this compound, may precipitate out of the solution and can be collected by filtration.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups on the furan ring, the furan proton, and the protons of the carbohydrazide moiety (NH and NH₂). The chemical shifts and coupling patterns will be indicative of the final structure.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the two methyl carbons, the four furan ring carbons, and the carbonyl carbon of the carbohydrazide group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching vibrations of the amine and amide groups, as well as a strong absorption for the C=O stretching of the amide.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Purity Assessment

-

Elemental Analysis: This technique will determine the percentage composition of carbon, hydrogen, and nitrogen in the sample, which should correspond to the calculated values for the molecular formula of this compound (C₇H₁₀N₂O₂).

-

Melting Point Determination: A sharp and defined melting point is a good indicator of the purity of the crystalline product.

Expected Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals for two CH₃ groups, one furan H, NH, and NH₂ protons. |

| ¹³C NMR | Signals for two CH₃ carbons, four furan carbons, and one C=O carbon. |

| IR (cm⁻¹) | N-H stretching (amine and amide), C=O stretching (amide). |

| MS (m/z) | Molecular ion peak corresponding to the molecular weight of C₇H₁₀N₂O₂. |

| Elemental Analysis | %C, %H, and %N values consistent with the molecular formula. |

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion and Future Perspectives

This guide has outlined a reliable and efficient method for the synthesis of this compound, along with a comprehensive strategy for its characterization. The straightforward nature of the synthesis makes this compound readily accessible for further investigation. Given the established biological importance of both the furan and carbohydrazide moieties, this compound represents a valuable building block for the development of new chemical entities with potential therapeutic applications. Future research efforts could focus on the derivatization of the carbohydrazide group to generate a library of novel compounds for biological screening.

References

- CN101486694B - The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxyl

- CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid. (URL: )

-

A Simple Preparation of Ethyl 2,5-Dimethylfuran-3-Carboxylate and 2,5-Dimethylfuran-3,4-Dicarboxylic Acid from Diethyl 2,3-Diacetylsuccinate | Request PDF. (URL: [Link])

-

Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity - PMC. (URL: [Link])

Sources

- 1. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 2. CN101486694B - The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate - Google Patents [patents.google.com]

- 3. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Contextualizing 2,5-Dimethylfuran-3-carbohydrazide in Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylfuran-3-carbohydrazide

This compound is a heterocyclic compound featuring a furan core, a known scaffold in medicinal chemistry. The hydrazide functional group is a versatile pharmacophore, often utilized as a building block for synthesizing more complex molecules with a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. Understanding the fundamental physicochemical properties of a parent molecule like this compound is a non-negotiable prerequisite in the drug development pipeline. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. Where experimental data is not publicly available, this document outlines the authoritative, step-by-step protocols for their determination, offering field-proven insights into the causality behind experimental choices.

Molecular Identity and Structural Attributes

A precise understanding of the molecule's structure is the foundation of all subsequent characterization.

Table 1: Core Molecular Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 33268-74-1 | PubChem |

| Molecular Formula | C₇H₁₀N₂O₂ | PubChem |

| Molecular Weight | 154.17 g/mol | PubChem |

| Canonical SMILES | CC1=C(C(=O)NN)C=C(O1)C | PubChem |

The structure, characterized by the furan ring substituted with two methyl groups and a carbohydrazide moiety, suggests specific chemical behaviors. The furan ring introduces aromaticity and potential for π-π stacking interactions. The hydrazide group provides hydrogen bond donors and acceptors, critical for receptor binding and influencing solubility.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel compound like this compound involves a tiered approach, from basic identity confirmation to complex solubility and stability profiling. This ensures that resource-intensive experiments are built upon a solid foundation of preliminary data.

Caption: Workflow for the physicochemical characterization of a novel drug candidate.

Thermal Properties: Melting Point

The melting point is a critical indicator of purity and lattice energy. A sharp melting range typically signifies a high-purity crystalline solid. For drug substances, it influences dissolution rate and manufacturing processes like milling and granulation.

Table 2: Thermal Properties of this compound

| Parameter | Value | Method |

| Melting Point | 134 - 138 °C | Predicted/Vendor Data |

Authoritative Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the gold-standard method for determining the melting point and enthalpy of fusion. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Expertise & Causality: We use DSC over a traditional melting point apparatus because it provides quantitative thermodynamic data (enthalpy of fusion) and can reveal phenomena like polymorphism, which are critical for solid dosage form development.

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) for temperature and enthalpy. This ensures the trustworthiness of the measurements.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a non-reactive aluminum pan. Crimp the pan with a lid. An empty, crimped pan is used as the reference.

-

Thermal Program:

-

Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 160 °C). A controlled ramp rate is crucial for resolving thermal events.

-

The entire process should be conducted under an inert nitrogen purge to prevent oxidative degradation.

-

-

Data Analysis: The melting event is observed as an endothermic peak on the thermogram. The onset temperature of this peak is reported as the melting point. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).

Solubility Profile: A Cornerstone of Bioavailability

Aqueous solubility is a primary determinant of a drug's oral bioavailability. Poor solubility is a major hurdle in drug development, leading to low and variable absorption.

Authoritative Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method, recommended by regulatory agencies like the FDA, is considered the benchmark for determining thermodynamic equilibrium solubility.

Expertise & Causality: This method is chosen because it allows the system to reach true thermodynamic equilibrium, providing a solubility value that is independent of kinetic factors. This is essential for building robust biopharmaceutical models.

Caption: Experimental workflow for the Shake-Flask solubility assay.

Step-by-Step Methodology:

-

Media Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.

-

Incubation: Add an excess amount of this compound to each buffer in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation was achieved.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (typically 25 °C for physicochemical characterization or 37 °C for biopharmaceutical relevance) and agitate for a sufficient duration (24 to 48 hours) to reach equilibrium.

-

Sampling & Separation: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Analyze the filtrate using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of the compound.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. It is a critical parameter that influences solubility, permeability, and receptor binding. The hydrazide moiety of this compound is basic.

Authoritative Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Expertise & Causality: This method directly measures the change in pH upon addition of a titrant, providing a direct measurement of the compound's buffering capacity and its pKa. It is preferred for its accuracy and the detailed titration curve it generates, which can reveal multiple pKa values if present.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of this compound of known concentration in water. To improve solubility, a small percentage of a co-solvent like methanol or DMSO may be used, and the results can be extrapolated back to a wholly aqueous system.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve (i.e., where half of the compound has been protonated). Specialized software can be used to calculate the pKa from the first derivative of the titration curve, which shows a maximum at the equivalence point.

Lipophilicity: Predicting Membrane Permeability

Lipophilicity, commonly expressed as LogP (the partition coefficient between octanol and water), is a key predictor of a drug's ability to cross cell membranes.

Table 3: Predicted Lipophilicity of this compound

| Parameter | Value | Method |

| LogP | 0.4 - 0.8 | Various computational models |

Note: These are computationally predicted values and require experimental verification. The shake-flask method, similar to the solubility protocol but involving two immiscible phases (n-octanol and water), is the gold standard for experimental LogP determination.

Conclusion and Forward Outlook

The physicochemical properties of this compound, defined by its furan-hydrazide structure, position it as a molecule of interest for further investigation in drug discovery. While some properties can be predicted computationally, this guide emphasizes the necessity of rigorous experimental determination using authoritative, self-validating protocols. The detailed methodologies for DSC, shake-flask solubility, and potentiometric titration provided herein form a robust framework for the comprehensive characterization required to advance a compound from a hit to a viable lead candidate. The successful application of these methods will generate the high-quality data needed to build predictive ADME models and design effective formulations.

References

-

PubChem Compound Summary for CID 303495, this compound. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2017). Retrieved from [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. (Link to Publisher) [Link]

-

Klančar, U., et al. (2019). Potentiometric determination of pKa values of some new potential NSAIDs. Acta Chimica Slovenica, 66(1), 165-173. Retrieved from [Link]

An In-depth Technical Guide on the Biological Activity of Novel Furan Carbohydrazide Derivatives

This guide provides a comprehensive overview of the synthesis, characterization, and diverse biological activities of novel furan carbohydrazide derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of this important class of heterocyclic compounds.

Introduction: The Emerging Potential of Furan Carbohydrazides

The furan ring is a fundamental five-membered aromatic heterocycle containing one oxygen atom, and it serves as a crucial structural component in numerous pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The carbohydrazide moiety (-CONHNH2) and its derivatives, hydrazones (-CONH-N=CH-), are also recognized as important pharmacophores due to their ability to form hydrogen bonds and act as electron donors, contributing to a range of biological applications.[7][8]

The strategic combination of the furan nucleus with a carbohydrazide or hydrazone linker has given rise to a novel class of derivatives with enhanced and diverse biological activities.[7][9] These hybrid molecules leverage the therapeutic potential of each constituent, making them promising candidates for the development of new therapeutic agents.[9] This guide will delve into the synthesis, biological evaluation, and structure-activity relationships of these promising compounds.

Synthetic Strategies and Characterization

The synthesis of furan carbohydrazide derivatives typically involves a multi-step process. A general synthetic route begins with the esterification of a furan-2-carboxylic acid, followed by reaction with hydrazine hydrate to yield the key furan-2-carbohydrazide intermediate. This intermediate can then be reacted with various aromatic or heterocyclic aldehydes to produce a diverse library of furan-based hydrazone derivatives.

The structural confirmation of these newly synthesized compounds is crucial and is typically achieved through a combination of spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, C=O, and C=N.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the precise arrangement of protons and carbon atoms within the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Elemental Analysis: To determine the elemental composition of the compounds.

In some cases, X-ray crystallography is employed to elucidate the exact three-dimensional structure of the molecules.[10]

Diverse Biological Activities and Mechanistic Insights

Furan carbohydrazide derivatives have demonstrated a remarkable range of biological activities, positioning them as versatile scaffolds for drug discovery.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of furan carbohydrazide derivatives against various cancer cell lines.[11][12][13]

-

Cytotoxicity: These compounds have shown significant cytotoxic effects against human lung cancer (A549), breast cancer (MCF-7), and human promyelocytic leukemia (HL-60) cells.[10][11][12][13] For instance, certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity.[11][12][13] Some compounds have even demonstrated greater potency than standard chemotherapeutic drugs like doxorubicin in specific cell lines.[10]

-

Selectivity: A crucial aspect of cancer chemotherapy is the selective targeting of cancer cells while sparing normal cells. Encouragingly, some furan carbohydrazide derivatives have displayed a high selectivity index, showing significant cytotoxicity towards cancer cells with minimal effect on normal fibroblast cells.[11][12][13]

-

Mechanism of Action: The anticancer mechanism of these compounds often involves the induction of apoptosis (programmed cell death).[13] Studies have shown that they can arrest the cell cycle at the G2/M phase and trigger the intrinsic mitochondrial apoptotic pathway.[13] This is evidenced by the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[13]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Furan carbohydrazide derivatives have shown promise in this area, exhibiting activity against a broad spectrum of microorganisms.

-

Antibacterial Activity: These compounds have demonstrated inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[9][14][15] The mechanism of action is often linked to the enzymatic reduction of a nitro group, if present, within the bacterial cell, leading to the formation of toxic metabolites that damage bacterial DNA and proteins.[1][16]

-

Antifungal Activity: Several furan-based hydrazones have exhibited significant antifungal activity against various fungal strains, including Candida albicans, Aspergillus ochraceus, and Trichoderma harzianum.[17][18] Molecular docking studies suggest that these compounds may act by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[18]

-

Antitubercular Activity: Some furan-thiazole hydrazone derivatives have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values comparable to the standard drug pyrazinamide.[9]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Furan derivatives, in general, have been noted for their anti-inflammatory properties.[4][5][19]

-

Mechanism of Action: The anti-inflammatory effects of some furan derivatives are mediated through the inhibition of key inflammatory pathways. For example, certain compounds have been shown to suppress the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[20] This suppression is often achieved by inhibiting the activation of the NF-κB signaling pathway.[20]

Other Biological Activities

Beyond the major activities discussed above, furan carbohydrazide and related derivatives have also been investigated for other therapeutic applications, including:

-

Antibiofilm Activity: Some furan-2-carboxamides have demonstrated the ability to inhibit biofilm formation in Pseudomonas aeruginosa, a significant opportunistic pathogen.[21] This activity is thought to be mediated by the inhibition of quorum sensing pathways.[21]

-

Antiviral and Analgesic Properties: The broader class of furan derivatives has been reported to possess antiviral and analgesic activities, suggesting further avenues for the exploration of furan carbohydrazides.[1][8]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates.

-

Influence of Substituents: The nature and position of substituents on the aromatic rings of the hydrazone moiety play a significant role in determining the biological activity.[9] For instance, the presence of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy) can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.[1][9]

-

Role of the Hydrazone Linker: The hydrazide-hydrazone linker (–(CO)–NH–N=CH–) is a key structural feature that contributes to the biological activity.[22] Its ability to form hydrogen bonds and its specific stereochemistry (often the E configuration) are important for target binding.[22]

-

Impact of the Furan Ring: The furan ring itself is not merely a passive scaffold but actively participates in biological interactions through π-stacking and hydrogen bonding, enhancing the binding affinity of the derivatives to their targets.[9]

Experimental Protocols

This section provides a generalized, step-by-step methodology for the key experiments used to evaluate the biological activity of furan carbohydrazide derivatives.

General Procedure for the Synthesis of Furan-based Hydrazones

-

Synthesis of Furan-2-carbohydrazide:

-

Dissolve furan-2-carboxylic acid in an appropriate alcohol (e.g., methanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Reflux the mixture for a specified period.

-

Neutralize the reaction mixture and extract the resulting furan-2-carboxylate ester.

-

React the ester with hydrazine hydrate, often under reflux, to yield furan-2-carbohydrazide.

-

Purify the product by recrystallization.

-

-

Synthesis of Furan Carbohydrazide Derivatives (Hydrazones):

-

Dissolve furan-2-carbohydrazide in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of the desired aromatic or heterocyclic aldehyde.

-

Add a catalytic amount of an acid (e.g., glacial acetic acid).

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the product to precipitate.

-

Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization.

-

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized furan carbohydrazide derivatives for a specified incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

The following table summarizes representative biological activity data for novel furan carbohydrazide derivatives from various studies.

| Compound ID | Biological Activity | Target/Cell Line | IC50 / MIC (µM) | Reference |

| 3e | Anticancer | A549 (Human Lung Cancer) | 43.38 | [11][12] |

| 4 | Anticancer | MCF-7 (Human Breast Cancer) | 4.06 | [13] |

| 7 | Anticancer | MCF-7 (Human Breast Cancer) | 2.96 | [13] |

| IIf | Anticancer | HL-60 (Human Leukemia) | 16.4 | [10] |

| 4a, 4b, 4c | Antitubercular | M. tuberculosis H37Rv | 3.12 µg/mL | [9] |

| 4g | Antibacterial | S. aureus | MIC: 256 µg/mL | [9] |

| 4b | Antibiofilm | P. aeruginosa | 58% inhibition at 50 µM | [21] |

Conclusion and Future Perspectives

Novel furan carbohydrazide derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties, coupled with their synthetic accessibility, make them attractive candidates for further drug development.

Future research in this area should focus on:

-

Lead Optimization: Synthesizing and evaluating new analogues to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Conducting in-depth studies to fully elucidate the molecular mechanisms underlying their biological effects.

-

In Vivo Efficacy: Evaluating the most promising compounds in animal models of cancer, infectious diseases, and inflammation to assess their in vivo efficacy and safety.

-

Quantitative Structure-Activity Relationship (QSAR) and In Silico Studies: Employing computational tools to guide the design of new derivatives with enhanced activity and to predict their ADME (absorption, distribution, metabolism, and excretion) properties.[18][23]

The continued exploration of furan carbohydrazide derivatives holds significant potential for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

- Tok, F., Kaya Tilki, E., Dikmen, M., & Kaymakçıoğlu, B. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy, 26(1), 13-19.

- Tok, F., Kaya Tilki, E., Dikmen, M., & Kaymakçıoğlu, B. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety.

- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PMC.

- Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and comput

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC.

- Cui, Z., Li, Y., Ling, Y., Huang, J., Cui, J., Wang, R., & Yang, X. (2010). New class of potent antitumor acylhydrazone derivatives containing furan. European Journal of Medicinal Chemistry, 45(12), 5576-5584.

- Synthesis and Bioactivity of Novel N,N′‐Diacylhydrazine Derivatives Containing Furan (III). (n.d.).

- Pharmacological activity of furan deriv

- Synthesis and bioactivity of novel N,N′-diacylhydrazine derivatives containing furan(II). (n.d.).

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020).

- Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. (2007). Bioorganic & Medicinal Chemistry.

- Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. (n.d.).

- A Series of Furan-Based Hydrazones: Design, Synthesis, Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. (n.d.).

- Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. (2012). British Journal of Pharmacology.

- s A Series of Furan-based Hydrazones: Design, Synthesis, and Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. (2020). Bentham Science Publishers.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv

- Synthesis and biological activity studies of furan deriv

- The possible mechanism for the furan derivatives formation. (n.d.).

- A review exploring biological activities of hydrazones. (n.d.). PMC.

- Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase

- Furan: A Promising Scaffold for Biological Activity. (2024).

- Synthesis and antimicrobial activity of new furan deriv

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.

- A Review on Biological and Medicinal Significance of Furan. (n.d.).

- A Review on Biological and Medicinal Significance of Furan. (2023).

- 34- Synthesis and Antimicrobial Activity of New Furan Derivatives. (n.d.).

- Synthesis of Furan Derivatives Condensed with Carbohydr

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijabbr.com [ijabbr.com]

- 7. researchgate.net [researchgate.net]

- 8. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New class of potent antitumor acylhydrazone derivatives containing furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Journal of Research in Pharmacy » Submission » Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isolation of 2,5-Dimethylfuran-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the discovery and laboratory-scale synthesis of 2,5-Dimethylfuran-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The furan scaffold is a privileged structure in numerous pharmacologically active agents, and the introduction of a carbohydrazide moiety offers a versatile handle for further molecular elaboration.[1] This document details a robust two-step synthetic pathway, commencing with the synthesis of the key intermediate, methyl 2,5-dimethylfuran-3-carboxylate, followed by its conversion to the target carbohydrazide. Each step is accompanied by a detailed, field-proven protocol, an explanation of the underlying chemical principles, and in-depth characterization of the final product. This guide is intended to be a self-validating system for the proficient chemist, enabling the reliable preparation and purification of this compound for further research and development applications.

Introduction and Significance

The furan ring is a fundamental five-membered aromatic heterocycle that is a core structural component in a vast array of natural products and synthetic compounds with diverse biological activities.[2] Its unique electronic and steric properties make it a valuable pharmacophore in drug discovery. The incorporation of a carbohydrazide functional group (-CONHNH₂) onto the furan nucleus introduces a versatile synthetic handle. Carbohydrazide derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. The combination of the furan scaffold with the carbohydrazide moiety in this compound presents a molecule with significant potential for the development of novel therapeutic agents.

This guide provides a detailed, practical, and scientifically grounded approach to the synthesis and isolation of this promising compound, empowering researchers to explore its full potential in their respective fields.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the substituted furan ring to yield the ester precursor, methyl 2,5-dimethylfuran-3-carboxylate. The second, and final, step is the conversion of this ester to the target carbohydrazide via hydrazinolysis.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2,5-dimethylfuran-3-carboxylate

The formation of the 2,5-disubstituted furan-3-carboxylate core is achieved via a modification of the Paal-Knorr furan synthesis. This acid-catalyzed cyclization of a 1,4-dicarbonyl compound is a classic and reliable method for constructing the furan ring.[2][3] In this protocol, the reaction between methyl acetoacetate and α-acetoxypropionaldehyde in the presence of a Lewis acid catalyst generates the desired furan ester intermediate.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 150 parts by weight of methyl acetoacetate in 120 parts by weight of methanol.

-

Catalyst Addition: To the stirred solution, add 40 parts by weight of anhydrous iron(III) chloride (FeCl₃) portion-wise. The addition is exothermic, and the temperature should be monitored.

-

Reagent Addition: From the dropping funnel, add 136 parts by weight of 85% α-acetoxypropionaldehyde dropwise over a period of 30-45 minutes, maintaining a gentle reflux.

-

Reaction: After the addition is complete, continue to heat the mixture at reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield methyl 2,5-dimethylfuran-3-carboxylate as a colorless to pale yellow oil.

Causality Behind Experimental Choices:

-

Methanol as Solvent: Methanol serves as a suitable solvent for the reactants and is also the source for the methyl ester group.

-

Iron(III) Chloride as Catalyst: FeCl₃ is an effective Lewis acid that catalyzes the enolization and subsequent cyclization reaction required for furan formation.

-

Reflux Conditions: Heating at reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Aqueous Work-up and Extraction: This procedure is essential to remove the catalyst, unreacted starting materials, and any water-soluble byproducts. The bicarbonate wash neutralizes any remaining acidic catalyst.

Step 2: Synthesis of this compound

The conversion of the methyl ester to the carbohydrazide is a straightforward nucleophilic acyl substitution reaction known as hydrazinolysis. Hydrazine, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the desired hydrazide.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 part by weight of methyl 2,5-dimethylfuran-3-carboxylate in 10 parts by volume of ethanol.

-

Reagent Addition: To the stirred solution, add 2 parts by weight of hydrazine hydrate (80-95% solution in water).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting ester spot. The product, being less soluble, may start to precipitate out of the solution upon cooling.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the collected solid in a vacuum oven at 40-50 °C to a constant weight.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for the starting ester and is also miscible with the aqueous hydrazine hydrate solution, creating a homogeneous reaction mixture.

-

Hydrazine Hydrate in Excess: Using an excess of hydrazine hydrate ensures the complete conversion of the ester to the hydrazide and drives the reaction to completion.

-

Reflux Conditions: Heating accelerates the rate of the nucleophilic substitution reaction.

-

Precipitation and Filtration: The desired carbohydrazide is typically a solid with lower solubility in the reaction mixture upon cooling, allowing for its convenient isolation by filtration.

Purification and Characterization

Purification by Recrystallization

The crude this compound can be further purified by recrystallization to obtain a high-purity solid suitable for analytical characterization and subsequent applications.

Protocol for Recrystallization:

-

Solvent Selection: A mixture of ethanol and water is a common and effective solvent system for the recrystallization of many organic compounds.[3] The ideal solvent system will dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them under vacuum.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized this compound should be confirmed by a combination of physicochemical and spectroscopic methods.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | [4][5] |

| Molecular Weight | 154.17 g/mol | [4][5] |

| Appearance | White to off-white solid | Expected |

| Melting Point | Not explicitly reported. Similar furan carbohydrazides have melting points in the range of 150-200 °C. | Inferred |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~8.5-9.0 (br s, 1H, -NH-), ~6.1 (s, 1H, furan-H), ~4.3 (br s, 2H, -NH₂), ~2.4 (s, 3H, furan-CH₃), ~2.2 (s, 3H, furan-CH₃) | Predicted based on similar structures. |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~165 (C=O), ~150 (furan-C), ~145 (furan-C), ~115 (furan-C), ~105 (furan-CH), ~13 (furan-CH₃), ~12 (furan-CH₃) | Predicted based on similar structures. |

| FTIR (KBr, cm⁻¹) | ~3300-3200 (N-H stretching), ~1640 (C=O stretching, Amide I), ~1540 (N-H bending, Amide II), ~1450, ~1380 (C-H bending), ~1050 (C-O-C stretching) | Predicted based on functional groups. |

| Mass Spectrometry (EI) | m/z (%): 154 (M⁺), 123, 95, 43 | [4][5] |

Note on Spectroscopic Data: The provided NMR and FTIR data are predicted based on the known chemical shifts and absorption frequencies of the constituent functional groups.[6][7] It is imperative for the researcher to acquire and interpret their own analytical data to confirm the structure and purity of the synthesized compound. The mass spectrometry data is sourced from the PubChem database.[4][5]

Figure 2: Logical relationship between analytical techniques and the information obtained for product characterization.

Safety and Handling

-

Hydrazine Hydrate: Hydrazine hydrate is corrosive, toxic, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Iron(III) Chloride: Anhydrous iron(III) chloride is corrosive and hygroscopic. It should be handled in a dry environment.

-

General Precautions: Standard laboratory safety practices should be followed at all times. All reactions should be performed in a fume hood.

Conclusion

This technical guide has outlined a reliable and well-documented two-step synthesis for the preparation of this compound. By providing detailed, step-by-step protocols and explaining the rationale behind the experimental choices, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The successful synthesis and isolation of this compound will enable further investigation into its biological activities and its potential as a scaffold for the development of novel therapeutic agents. The principles of scientific integrity and verifiability are central to this guide, and researchers are encouraged to use the provided information as a foundation for their own rigorous experimental work.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2021). Chemistry & Biodiversity. Retrieved from [Link]

-

Paal–Knorr synthesis. (2023). In Wikipedia. Retrieved from [Link]

-

Synthesis of Furan Derivatives Condensed with Carbohydrates. (2001). Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylfuran. National Center for Biotechnology Information. Retrieved from [Link]

-

Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. (2024). PeerJ. Retrieved from [Link]

-

Synthesis of furan derivatives catalysed by Fe3O4@SiO2(CH2)3-Thiocarbohydrazide-SO3H. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (2023). Molbank. Retrieved from [Link]

-

A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

Sources

- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. peerj.com [peerj.com]

- 5. rsc.org [rsc.org]

- 6. compoundchem.com [compoundchem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

Spectroscopic and Synthetic Elucidation of 2,5-Dimethylfuran-3-carbohydrazide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2,5-Dimethylfuran-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. Herein, we present a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers and scientists, offering in-depth interpretations of spectral data, a reliable synthetic protocol, and the underlying scientific principles for its characterization. The methodologies and data presented are designed to ensure scientific integrity and reproducibility, empowering researchers to confidently synthesize and identify this compound.

Introduction

This compound is a molecule that merges the biologically significant furan scaffold with a reactive carbohydrazide moiety. Furan derivatives are ubiquitous in natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1] The carbohydrazide functional group is a key pharmacophore in many antitubercular, anticonvulsant, and antidepressant drugs. The strategic combination of these two functionalities in this compound makes it a promising candidate for further investigation in drug discovery programs. An unambiguous understanding of its spectroscopic signature is paramount for its synthesis, quality control, and downstream applications.

This guide provides a detailed exposition of the key spectroscopic data that define the structure and purity of this compound. We will delve into the nuances of its ¹H NMR, ¹³C NMR, IR, and MS spectra, correlating the observed signals to the specific structural features of the molecule. Furthermore, a robust and reproducible synthetic protocol is presented, enabling researchers to obtain high-purity material for their studies.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the reaction of a suitable precursor, such as an ester or an acyl chloride, with hydrazine hydrate. The use of the commercially available 2,5-Dimethylfuran-3-carbonyl chloride is a direct and high-yielding approach.

Synthetic Protocol: From 2,5-Dimethylfuran-3-carbonyl chloride

This protocol outlines the straightforward synthesis of this compound from 2,5-Dimethylfuran-3-carbonyl chloride and hydrazine hydrate. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Materials and Reagents:

-

2,5-Dimethylfuran-3-carbonyl chloride

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (absolute)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Rotary evaporator

Experimental Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-Dimethylfuran-3-carbonyl chloride (1.0 eq) in ethanol (20 mL). Cool the solution to 0-5 °C in an ice bath.

-

Addition of Hydrazine Hydrate: In a dropping funnel, prepare a solution of hydrazine hydrate (1.2 eq) in ethanol (10 mL). Add the hydrazine solution dropwise to the stirred solution of the acyl chloride over a period of 15-20 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a solid.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Spectroscopic Data and Interpretation

The structural elucidation of this compound is accomplished through a combination of NMR, IR, and Mass Spectrometry. The following sections detail the expected spectral features and their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.2-2.3 | Singlet | 3H | Protons of the methyl group at C2 of the furan ring |

| ~2.4-2.5 | Singlet | 3H | Protons of the methyl group at C5 of the furan ring |

| ~4.3-4.5 | Broad Singlet | 2H | Protons of the -NH₂ group of the hydrazide |

| ~6.0-6.1 | Singlet | 1H | Proton at C4 of the furan ring |

| ~8.0-8.2 | Broad Singlet | 1H | Proton of the -CONH- group of the hydrazide |

Predicted ¹H NMR Spectrum of this compound

Justification of Assignments:

-

The two singlets for the methyl groups are expected based on the known spectrum of 2,5-dimethylfuran.[1] The methyl group at C2 may be slightly deshielded compared to the one at C5 due to the proximity of the electron-withdrawing carbohydrazide group.

-

The furan proton at C4 appears as a singlet, consistent with its substitution pattern.

-

The protons on the nitrogen atoms of the hydrazide group are typically broad due to quadrupole broadening and chemical exchange. The -NH₂ protons are expected to appear around 4.3-4.5 ppm, while the -CONH- proton will be further downfield due to the deshielding effect of the carbonyl group.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~13-15 | C of the methyl group at C2 |

| ~12-14 | C of the methyl group at C5 |

| ~108-110 | C4 of the furan ring |

| ~115-117 | C3 of the furan ring |

| ~148-150 | C2 of the furan ring |

| ~151-153 | C5 of the furan ring |

| ~165-168 | Carbonyl carbon (C=O) of the hydrazide |

Justification of Assignments:

-

The chemical shifts for the furan ring carbons are estimated based on the known values for substituted furans.

-

The carbonyl carbon of the hydrazide is expected in the typical range for amide/hydrazide carbonyls.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretching vibrations of the -NH₂ group |

| 3150-3250 | Medium, Broad | N-H stretching vibration of the -CONH- group |

| 2900-3000 | Medium | C-H stretching vibrations of the methyl groups |

| ~1640-1660 | Strong | C=O stretching vibration (Amide I band) |

| ~1520-1550 | Medium | N-H bending vibration (Amide II band) |

| ~1580 & ~1470 | Medium | C=C stretching vibrations of the furan ring |

| ~1020-1050 | Strong | C-O-C stretching vibration of the furan ring |

Justification of Assignments:

-

The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-CONH-) are expected to appear as broad bands in the high-frequency region.

-

The strong absorption around 1650 cm⁻¹ is characteristic of the carbonyl group in a hydrazide (Amide I band).

-

The N-H bending vibration (Amide II band) is also a characteristic feature of the hydrazide group.

-

The absorptions corresponding to the furan ring C=C and C-O-C stretching are consistent with the known spectra of furan derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 154, corresponding to the molecular weight of this compound (C₇H₁₀N₂O₂).

-

Key Fragment Ions:

-

m/z = 123: Loss of the -NHNH₂ group (•N₂H₃, 31 Da).

-

m/z = 95: Loss of the entire carbohydrazide group (-CONHNH₂, 59 Da), leading to the 2,5-dimethylfuran-3-yl cation.

-

m/z = 43: A common fragment corresponding to [CH₃CO]⁺ or [C₃H₇]⁺.

-

Diagram of the Mass Spectrometry Fragmentation:

Caption: Proposed mass spectrometry fragmentation of this compound.

Conclusion

This technical guide has provided a detailed spectroscopic and synthetic overview of this compound. The presented NMR, IR, and mass spectrometry data, along with their interpretations, offer a comprehensive characterization of this molecule. The provided synthetic protocol is robust and allows for the efficient preparation of this compound. This guide serves as a foundational resource for researchers working with this compound, enabling its confident synthesis, identification, and further exploration in various scientific disciplines, particularly in the realm of drug discovery and development.

References

Sources

Unveiling the Therapeutic Promise of 2,5-Dimethylfuran-3-carbohydrazide: A Technical Guide to Potential Targets

Abstract

The confluence of a furan scaffold and a carbohydrazide moiety in the chemical structure of 2,5-Dimethylfuran-3-carbohydrazide suggests a rich pharmacological potential. Furan derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Similarly, carbohydrazide derivatives have demonstrated a broad spectrum of therapeutic actions.[3][4] This technical guide provides a comprehensive exploration of the hypothesized therapeutic targets of this compound, drawing upon the established mechanisms of its constituent chemical classes. We will delve into the scientific rationale for investigating its potential as an anti-inflammatory, anticancer, and antimicrobial agent, and provide detailed, field-proven experimental protocols for the validation of these activities and the identification of specific molecular targets. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising compound.

Introduction: The Scientific Rationale

The chemical architecture of this compound, featuring a substituted furan ring linked to a carbohydrazide group, presents a compelling case for its investigation as a novel therapeutic agent. The furan nucleus is a privileged structure in medicinal chemistry, known to impart a range of biological activities.[2][5] The carbohydrazide functional group is also a key pharmacophore in several clinically used drugs and investigational compounds.[3] The synergistic combination of these two moieties in a single molecule warrants a systematic evaluation of its potential therapeutic targets. This guide will focus on three primary areas of investigation based on the known properties of furan and carbohydrazide derivatives: anti-inflammatory, anticancer, and antimicrobial activities.

Potential Anti-inflammatory Targets and Pathways

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Furan derivatives have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways.[5][6]

Cyclooxygenase-2 (COX-2) Inhibition

The inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins, is a well-established strategy for treating inflammation.[7] Several furan-containing compounds have been identified as COX inhibitors.[8]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate.[7]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic substrate)

-

This compound (test compound)

-

Celecoxib (positive control)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing COX Assay Buffer, Hematin, and the COX-2 enzyme.

-

Add serial dilutions of this compound or Celecoxib to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding TMPD and arachidonic acid.

-

Measure the increase in absorbance at 590 nm over time using a plate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.[7]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade plays a crucial role in regulating the production of pro-inflammatory cytokines.[9] Some furan derivatives have been found to modulate MAPK signaling.[5][6]

Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation

This protocol allows for the detection of the activation state of key MAPK proteins (e.g., p38, ERK1/2, JNK) in response to an inflammatory stimulus and treatment with the test compound.[9]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell lysis buffer

-

Primary antibodies against total and phosphorylated p38, ERK1/2, and JNK

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture macrophage cells and stimulate with LPS in the presence or absence of varying concentrations of this compound.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated MAPK proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of the compound on MAPK phosphorylation.

Diagram: Hypothesized Anti-inflammatory Signaling Pathway

Caption: Potential inhibition of the MAPK signaling pathway.

Potential Anticancer Targets and Mechanisms

The furan and carbohydrazide moieties are present in numerous compounds with demonstrated anticancer activity.[10][11] The potential mechanisms of action are diverse and warrant a multi-faceted investigational approach.

Topoisomerase Inhibition

Topoisomerases are essential enzymes for DNA replication and transcription, making them attractive targets for cancer chemotherapy.[12][13]

Experimental Protocol: Topoisomerase II DNA Decatenation Assay

This assay measures the ability of topoisomerase II to separate interlocked DNA circles (catenated DNA).[12][14]

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA, catenated)

-

Topo II Assay Buffer

-

ATP

-

This compound

-

Etoposide (positive control)

-

Agarose gel electrophoresis system

Procedure:

-

Set up reactions containing Topo II Assay Buffer, ATP, and kDNA.

-

Add serial dilutions of this compound or etoposide.

-

Initiate the reaction by adding the Topoisomerase II enzyme.

-

Incubate at 37°C.

-

Stop the reaction and separate the DNA products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light. Catenated DNA will remain at the top of the gel, while decatenated DNA will migrate as distinct bands.

Diagram: Topoisomerase II Inhibition Workflow

Caption: Workflow for assessing Topoisomerase II inhibition.

Potential Antimicrobial Targets

The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents. Furan derivatives have a long history of use as antimicrobial agents.[1][15]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[16][17]

Materials:

-

Bacterial or fungal strains of interest

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound

-

Standard antibiotics/antifungals (positive controls)

-

96-well microtiter plates

Procedure:

-

Prepare serial twofold dilutions of this compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the inoculum to each well.

-

Include positive controls (broth with microorganism and standard antimicrobial) and negative controls (broth only, and broth with microorganism).

-

Incubate the plates under appropriate conditions.

-

Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (for bacteria) or visible growth (for fungi).

Quantitative Data Summary

| Hypothesized Activity | Potential Target | Key Experimental Readout |

| Anti-inflammatory | COX-2 | IC50 Value |

| Anti-inflammatory | MAPK Pathway | Reduction in p-p38, p-ERK, p-JNK levels |

| Anticancer | Topoisomerase II | Inhibition of kDNA decatenation |

| Antimicrobial | Various microbial targets | Minimum Inhibitory Concentration (MIC) |

Conclusion and Future Directions

This technical guide has outlined the scientific rationale and provided a foundational experimental framework for investigating the potential therapeutic targets of this compound. The presence of both the furan and carbohydrazide moieties strongly suggests a high probability of biological activity. The proposed lines of investigation into its anti-inflammatory, anticancer, and antimicrobial properties are supported by a substantial body of literature on related compounds.

Future research should focus on the systematic execution of the described protocols to generate robust preclinical data. Positive results in these initial screens should be followed by more in-depth mechanistic studies to precisely identify the molecular targets and pathways modulated by this compound. The exploration of this compound and its derivatives holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

-

Alizadeh, M., Jalal, M., Khodaei, H., Saber, A., Kheirouri, S., & Fard Tabrizi, F. P. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]

-

Nitiss, J. L. (2009). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3. [Link]

-

Fisher, L. M., & Pan, X.-S. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. In DNA Topoisomerase Protocols, Part II: Enzymology and Drugs (pp. 25–33). Humana Press. [Link]

-

Widmann, C., Gibson, S., Jarpe, M. B., & Johnson, G. L. (1999). Mitogen-activated protein kinase: conservation of a three-kinase module from yeast to human. Physiological Reviews, 79(1), 143–180. [Link]

-

Alizadeh, M., Jalal, M., Khodaei, H., Saber, A., Kheirouri, S., & Fard Tabrizi, F. P. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]

-

ProQuest. (n.d.). Overview of Antimicrobial Properties of Furan. ProQuest. [Link]

-

Nitiss, J. L., Soans, E., Rogojina, A., Seth, A., & Mishina, M. (2012). Topoisomerase assays. Current protocols in pharmacology, Chapter 3, Unit3.3. [Link]

-

ResearchGate. (n.d.). Possible pathways that suggested for antimicrobial effects of furan natural derivatives. ResearchGate. [Link]

-

Bardwell, L. (2006). Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates. Methods, 40(3), 203–205. [Link]

-

ResearchGate. (2021). Topoisomerase Assays. ResearchGate. [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Alizadeh, M., Jalal, M., Khodaei, H., Saber, A., Kheirouri, S., & Fard Tabrizi, F. P. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]

-

Singh, S., Singh, S. K., & Chowdhury, I. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20228. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

IntechOpen. (2022). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]

-

Stony Brook University. (n.d.). MAP kinase signaling protocols. Stony Brook University Libraries. [Link]

-

Manchare, A. M., & Kanawade, P. P. (2024). Pharmacological activity of furan derivatives. World Journal of Advanced Research and Reviews, 21(2), 1143–1152. [Link]

-

Hindawi. (2015). Antimicrobial Susceptibility Testing Protocols. Hindawi. [Link]

-

Wang, J., Zhang, Y., Li, H., Liu, Y., Zhang, J., Li, J., ... & Xu, Z. (2022). Discovery of 2-(furan-2-ylmethylene) hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. Frontiers in Chemistry, 10, 987399. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

-

Tenorio, J. A., & Garlitos, F. (2021). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

-

Alizadeh, M., Jalal, M., Khodaei, H., Saber, A., Kheirouri, S., & Fard Tabrizi, F. P. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]

-

Espinoza-Hicks, J. C., Arriaga-Alba, M., Flores-Alamo, M., & Dorazco-González, A. (2022). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. Pharmaceuticals, 15(6), 690. [Link]

-

Oniga, S., & Oniga, O. (2014). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Farmacia, 62(5), 843-853. [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

-

ResearchGate. (2012). MAP Kinase Signaling Protocols: Second Edition. ResearchGate. [Link]

-

JOVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. JOVE. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Asian Journal of Chemistry. (2022). Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives. Asian Journal of Chemistry. [Link]

-

Kumar, D., Kumar, N., & Singh, J. (2015). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 20(4), 5649–5664. [Link]

-

ResearchGate. (2023). Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM). ResearchGate. [Link]

-

Omar, A. M., Abdulmalik, O., El-Say, K. M., Ghatge, M. S., Cyril-Olutayo, M., Paredes, S., ... & Safo, M. K. (2023). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. British Journal of Haematology, 203(5), 856-867. [Link]

-

Omar, A. M., Abdulmalik, O., El-Say, K. M., Ghatge, M. S., Cyril-Olutayo, M., Paredes, S., ... & Safo, M. K. (2023). Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities. British journal of haematology, 203(5), 856–867. [Link]

-

Tok, F., Kaya Tilki, E., Dikmen, M., & Kaymakçıoğlu, B. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy, 26(1), 13-19. [Link]

-